molecular formula C8H10N2O B2834467 4-Cyclopropoxypyridin-2-amine CAS No. 1419223-87-2

4-Cyclopropoxypyridin-2-amine

Cat. No.: B2834467
CAS No.: 1419223-87-2
M. Wt: 150.181
InChI Key: XQGWFDYAUYHZRP-UHFFFAOYSA-N
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Description

4-Cyclopropoxypyridin-2-amine is a chemical compound offered for research and development purposes. It features a pyridine core substituted with a cyclopropoxy group and an amine functionality, a structure often employed in medicinal chemistry and materials science. This configuration makes it a valuable intermediate, or building block, for the synthesis of more complex molecules . Researchers utilize such aminopyridine derivatives in exploring new therapeutic agents, as similar scaffolds are known to exhibit a range of biological activities and are present in various pharmacologically active compounds . The specific applications and mechanism of action for this compound are dependent on the researcher's experimental design and are not fully characterized. This product is intended for use by qualified professionals in a laboratory setting only. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopropyloxypyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-8-5-7(3-4-10-8)11-6-1-2-6/h3-6H,1-2H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGWFDYAUYHZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC(=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Characterization

A general procedure for a related compound, 3-Chloro-4-cyclopropoxypyridin-2-amine, involves the reaction of 3-chloro-4-hydroxypyridin-2-amine with cyclopropyl (B3062369) bromide under basic conditions. It is conceivable that 4-Cyclopropoxypyridin-2-amine could be synthesized from 2-amino-4-chloropyridine (B16104) and cyclopropanol (B106826).

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )
This compoundC₈H₁₀N₂O150.18
3-Chloro-4-cyclopropoxypyridin-2-amineC₈H₉ClN₂O184.62
5-Bromo-4-cyclopropoxypyridin-2-amineC₈H₉BrN₂O229.07

Note: Data for this compound is based on its chemical structure. Data for related compounds is sourced from publicly available information.

Characterization of this compound would typically involve a suite of spectroscopic techniques. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy would be used to confirm the presence of the cyclopropyl and pyridine (B92270) protons, while Carbon-13 NMR (¹³C NMR) would verify the carbon skeleton. Mass spectrometry (MS) would be employed to determine the molecular weight and confirm the elemental composition. Infrared (IR) spectroscopy would show characteristic peaks for the amine N-H stretches and the C-O-C ether linkage. vulcanchem.comspectroscopyonline.com

Chemical Reactivity and Derivatization Strategies of 4 Cyclopropoxypyridin 2 Amine

Reactions at the Pyridine (B92270) Nitrogen Atom

The nitrogen atom within the pyridine ring possesses lone pair electrons that are integral to the ring's aromaticity. This involvement deactivates the ring toward electrophilic aromatic substitution compared to benzene. libretexts.org Electrophilic reagents tend to coordinate with the nitrogen's lone pair, which increases the positive charge at positions 2, 4, and 6 of the pyridine ring. libretexts.org Consequently, when electrophilic substitution does occur, it is directed to the 3- and 5-positions. libretexts.org

The basicity of the pyridine nitrogen is influenced by the electronic effects of its substituents. The electron-withdrawing nature of the cyclopropoxy group, along with the amino group, reduces the basicity of the pyridine nitrogen compared to pyridine itself. vulcanchem.com

Modifications at the 2-Amino Group

The primary amino group at the 2-position is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

The primary amino group of 4-Cyclopropoxypyridin-2-amine can react with aldehydes and ketones through a condensation reaction to form Schiff bases, which contain an imine or azomethine (-C=N-) group. mediresonline.orgiosrjournals.org This reaction typically proceeds under acid or base catalysis. iosrjournals.org The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, forming an unstable carbinolamine intermediate, which then dehydrates to yield the imine. iosrjournals.org

Schiff bases derived from aromatic aldehydes and aromatic amines are generally more stable due to increased resonance. uokerbala.edu.iq For instance, reacting 4-methylpyridin-2-amine with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid yields the corresponding Schiff base, (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. mdpi.com

The nucleophilic nature of the 2-amino group makes it susceptible to acylation and alkylation reactions.

Acylation involves the introduction of an acyl group (R-C=O) onto the amino nitrogen. This is commonly achieved by reacting the amine with acyl chlorides or acid anhydrides. ambeed.comambeed.com For example, the reaction with acetyl chloride would yield the corresponding acetamido derivative. vulcanchem.com This transformation is a common strategy in drug derivatization. nih.govjfda-online.com

Alkylation introduces an alkyl group to the amino moiety. ambeed.com This can be accomplished using alkyl halides. nih.gov However, Friedel-Crafts alkylation reactions are generally not feasible when the aromatic ring contains an amino group because the lone pair of electrons on the nitrogen reacts with the Lewis acid catalyst. libretexts.org This interaction places a positive charge adjacent to the ring, strongly deactivating it towards the reaction. libretexts.orglibretexts.org

Formation of Schiff Bases and Imine Derivatives

Reactions Involving the Cyclopropoxy Group

The cyclopropoxy group, a three-membered ring ether, imparts unique steric and electronic properties to the molecule. This strained ring system can influence the reactivity of the pyridine scaffold. While the cyclopropoxy group itself is generally stable, its presence can modulate the outcomes of reactions at other sites on the molecule. For instance, the steric bulk of the cyclopropoxy group can direct the regioselectivity of substitution reactions on the pyridine ring.

Coupling Reactions for Scaffold Expansion (e.g., Suzuki-Miyaura coupling for biaryl systems)

Palladium-catalyzed cross-coupling reactions are powerful tools for expanding the molecular framework of this compound. The Suzuki-Miyaura coupling, in particular, is widely used to form carbon-carbon bonds, creating biaryl systems. nih.govlibretexts.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com

The general mechanism for Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

StepDescription
Oxidative Addition The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species. libretexts.org
Transmetalation The organoborane compound reacts with the palladium(II) intermediate, with the help of a base, to transfer the organic group to the palladium. youtube.com
Reductive Elimination The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

This methodology has been instrumental in synthesizing a wide array of complex molecules, including those with significant biological activity. youtube.comnih.gov For instance, derivatives of 2-aminopyridine (B139424) can be coupled with various aryl or heteroaryl chlorides using specialized palladium catalysts like Pd-PEPPSI-IPentCl, which are effective even under mild conditions. nih.gov

The synthesis of 4-Cyclopropoxy-5-(piperidin-4-yl)pyridin-2-amine highlights the application of coupling strategies to introduce complex substituents. While a direct synthesis was not detailed in the provided search results, analogous structures are often prepared through multi-step sequences. For example, the synthesis of related piperidine-substituted pyrimidines has been achieved through reactions involving piperidine-containing building blocks. nih.gov A plausible synthetic route could involve the coupling of a suitably functionalized piperidine (B6355638) derivative with a protected and activated this compound scaffold, likely involving a palladium-catalyzed cross-coupling reaction. The synthesis of various piperidine derivatives often starts from corresponding pyridine precursors which are then reduced. mdpi.com

Other Carbon-Carbon Bond Forming Reactions

Beyond the prevalent palladium-catalyzed cross-coupling reactions, the structural modification of the this compound framework can be accomplished using other important carbon-carbon bond-forming methodologies. These alternative strategies are crucial for introducing substituents and building molecular complexity in ways that are not achievable through standard cross-coupling chemistry. One such powerful method involves the use of organometallic reagents, like Grignard reagents, to carry out nucleophilic additions to carbonyl groups.

Research has demonstrated the utility of Grignard reactions for the derivatization of pyridine systems. google.com In a specific example involving a complex bipyridine derivative, a methyl-ester-substituted pyridine ring was treated with a Grignard reagent to form new carbon-carbon bonds. google.com The reaction of a methyl carboxylate on the pyridine scaffold with methylmagnesium bromide in tetrahydrofuran (B95107) (THF) resulted in the addition of two methyl groups to the carbonyl carbon, transforming the ester into a 2-hydroxypropan-2-yl group. google.com This conversion from an ester to a tertiary alcohol showcases a classic and effective C-C bond-forming transformation. commonorganicchemistry.commasterorganicchemistry.com

While the substrate in this documented instance was a complex biaryl system, the reaction highlights a viable strategy for modifying pyridine rings that could be conceptually applied to derivatives of this compound. google.com The reaction proceeds via nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the ester. masterorganicchemistry.com An initial addition is followed by the elimination of the methoxy (B1213986) group to form a ketone intermediate, which then rapidly undergoes a second attack by another equivalent of the Grignard reagent to yield the tertiary alcohol upon aqueous workup. masterorganicchemistry.com This dual addition is a characteristic feature of the reaction between Grignard reagents and esters. commonorganicchemistry.commasterorganicchemistry.com

The application of such reactions is significant as it allows for the introduction of alkyl groups and the creation of tertiary alcohol functionalities, which can serve as important handles for further synthetic transformations.

Table 1: Example of Grignard Addition on a Pyridine Derivative

Starting MaterialReagentSolventProductBond(s) FormedSource
Methyl 5-(3-((4-fluorophenyl)carbamoyl)oxetan-3-yl)-6'-(trifluoromethyl)-[2,3'-bipyridine]-4'-carboxylateMethylmagnesium bromide (CH₃MgBr)Tetrahydrofuran (THF)N-(4-fluorophenyl)-3-(4'-(2-hydroxypropan-2-yl)-6'-(trifluoromethyl)-[2,3'-bipyridin]-5-yl)oxetane-3-carboxamide2 x C-C google.com

Advanced Spectroscopic and Structural Elucidation of 4 Cyclopropoxypyridin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For 4-Cyclopropoxypyridin-2-amine and its analogs, ¹H and ¹³C NMR spectra provide definitive evidence for the arrangement of atoms and the presence of specific functional groups. utdallas.edursc.org

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. In derivatives like 3-Chloro-4-cyclopropoxypyridin-2-amine, the cyclopropoxy group protons typically appear as a multiplet in the upfield region, generally between δ 0.5–1.2 ppm. The pyridine (B92270) ring protons are observed further downfield, usually in the range of δ 6.5–8.5 ppm, with their exact chemical shifts and coupling patterns being dependent on the substitution pattern of the ring. The amine (-NH₂) protons often appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon framework of the molecule. For substituted pyridines, the chemical shifts of the carbon atoms in the aromatic ring are particularly informative for confirming the position of substituents. researchgate.netoregonstate.edu The carbons of the cyclopropyl (B3062369) group are typically found in the upfield region of the spectrum. Quaternary carbons, such as those bearing the cyclopropoxy group or other substituents, are also readily identified. rsc.org

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from its derivatives and general principles of NMR spectroscopy. rsc.orgvulcanchem.com

Assignment ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
Pyridine H-3/H-5~ 6.0 - 7.0~ 105 - 115
Pyridine H-6~ 7.5 - 8.0~ 148 - 152
Amine (-NH₂)Broad singlet, variableN/A
Cyclopropoxy (-OCH)~ 3.7 - 4.0~ 55 - 65
Cyclopropoxy (-CH₂)~ 0.6 - 0.9~ 5 - 10
Pyridine C-2N/A~ 158 - 162
Pyridine C-4N/A~ 155 - 160

Note: The exact chemical shifts can vary based on solvent and specific substitution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. utdallas.edursc.org

For this compound (C₈H₁₀N₂O), the calculated molecular weight is approximately 150.18 g/mol . In mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI), the compound is expected to show a prominent protonated molecular ion peak ([M+H]⁺) at m/z 151.19. This is consistent with observations for halogenated derivatives, such as 3-Chloro-4-cyclopropoxypyridin-2-amine, which shows an [M+H]⁺ peak at m/z 199.05. In accordance with the nitrogen rule, the presence of two nitrogen atoms results in an even nominal molecular mass, and its corresponding molecular ion in EI-MS would also be an even number. msu.eduarizona.edu

The fragmentation of cyclopropoxy-substituted pyridines can be complex. Alpha-cleavage adjacent to the amine group is a common fragmentation pathway for aliphatic amines. arizona.edu The fragmentation of the pyridine ring and the loss of the cyclopropoxy group or fragments thereof are also expected.

Ion Expected m/z Description
[M+H]⁺151.19Protonated Molecular Ion
[M]⁺˙150.18Molecular Ion (Radical Cation)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. utdallas.edursc.org The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine, ether, and aromatic functionalities. wpmucdn.commsu.edu

As a primary amine, the compound should exhibit two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹, corresponding to asymmetric and symmetric vibrations. orgchemboulder.com Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C-O-C stretching of the cyclopropyl ether is expected in the 1250-1020 cm⁻¹ region. orgchemboulder.com The spectrum of a related compound, 2-Chloro-6-cyclopropoxypyridin-4-amine, shows characteristic peaks for the N-H stretch (3350 cm⁻¹), pyridine C=N bonds (1580 cm⁻¹), and the C-O-C ether linkage (1090 cm⁻¹). vulcanchem.com

Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
N-H Stretch (Primary Amine)3500 - 3300 (two bands)Medium
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H Stretch (Cyclopropyl)3000 - 2850Medium
C=N, C=C Stretch (Pyridine Ring)1650 - 1450Medium to Strong
N-H Bend (Primary Amine)1650 - 1580Medium
C-O-C Stretch (Aryl Ether)1260 - 1180Strong
C-N Stretch1335 - 1250Strong

Advanced Chromatographic Techniques for Purity and Separation (HPLC, LC-MS, UPLC)

High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial for verifying the purity of synthesized compounds and for separating them from reaction mixtures and byproducts. researchgate.net

These techniques are routinely used in the analysis of aminopyridine derivatives. helixchrom.com For instance, the purity of compounds like 5-Bromo-3-cyclopropoxypyridin-2-amine is confirmed to be greater than 98% using HPLC with a C18 column. The progress of synthesis reactions for related structures is also monitored by LC-MS to optimize yields. UPLC offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times, which are beneficial for high-throughput screening and quality control. bldpharm.com The separation of this compound and its derivatives is typically achieved using reversed-phase columns (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with acidic modifiers to ensure good peak shape. sielc.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of molecular structure by determining the precise arrangement of atoms in a single crystal. arabjchem.orgmdpi.com This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

While a crystal structure for this compound itself is not publicly available, data for the closely related derivative, 3-Chloro-4-cyclopropoxypyridin-2-amine, has been reported. Its structure was determined by X-ray diffraction, confirming the regiochemistry of the substituents. The analysis revealed a monoclinic crystal system with the space group P21/c. Such studies are vital for definitively confirming the connectivity of atoms when spectroscopic data might be ambiguous and for understanding the three-dimensional packing and intermolecular forces, such as hydrogen bonding, that govern the solid-state properties of the compound. jhu.edu

Computational and Theoretical Chemistry Investigations of 4 Cyclopropoxypyridin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are foundational in modern chemistry for examining molecular properties at the electronic level. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution and energy states.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. rsc.org For 4-Cyclopropoxypyridin-2-amine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can elucidate its structural and electronic properties. mdpi.com

Key insights from DFT analysis include the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT. These maps visualize the electrostatic potential on the molecule's surface, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the nitrogen atoms of the pyridine (B92270) ring and the amino group are expected to be electron-rich, while the hydrogen atoms of the amino group would be electron-poor.

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. These descriptors are essential for predicting how the molecule will behave in chemical reactions.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations This table presents illustrative data based on typical DFT calculations for 2-aminopyridine (B139424) derivatives, as specific published values for this compound are not available.

Parameter Predicted Value Significance
HOMO Energy -5.8 eV Indicates the electron-donating ability.
LUMO Energy -1.2 eV Indicates the electron-accepting ability.
HOMO-LUMO Gap (ΔE) 4.6 eV Relates to chemical reactivity and stability. researchgate.net
Dipole Moment 2.5 D Measures the molecule's overall polarity.
Ionization Potential 7.5 eV Energy required to remove an electron.

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data for simplification. nih.gov These methods, such as Hartree-Fock (HF) and more advanced techniques like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), provide highly accurate predictions of molecular properties.

For this compound, ab initio calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Calculate Vibrational Frequencies: Predict the molecule's infrared and Raman spectra, which can be compared with experimental data for structural confirmation.

Determine Electronic Properties: Provide precise values for properties like dipole moment, polarizability, and electron correlation effects, which are crucial for understanding intermolecular forces.

While computationally more intensive than DFT, ab initio methods are valuable for benchmarking other computational techniques and for situations where high accuracy is paramount. nih.govnih.gov The application of these methods can offer a detailed understanding of the fundamental quantum mechanics governing the molecule's behavior. aps.orgnih.gov

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Predictions

Molecular Modeling and Simulation

Molecular modeling and simulation techniques extend beyond static electronic structures to explore the dynamic behavior of molecules over time and their interactions with other molecules.

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. uams.edu By solving Newton's equations of motion, MD simulations can reveal the conformational flexibility of this compound and its interactions with its environment, such as a solvent or a biological receptor. plos.org

An MD simulation would typically involve placing the molecule in a simulated box of water to mimic physiological conditions. The simulation tracks the trajectory of every atom over a period ranging from nanoseconds to microseconds. This allows for the analysis of:

Conformational Flexibility: The cyclopropoxy group can rotate, and the amino group can exhibit different orientations. MD simulations can identify the most stable conformations and the energy barriers between them.

Solvent Interactions: The simulation can show how water molecules form hydrogen bonds with the amino group and the pyridine nitrogen, providing insight into the molecule's solubility and hydration.

Ligand-Target Stability: When docked into a protein, MD simulations can assess the stability of the binding pose over time, confirming whether the initial docked conformation is maintained. rsc.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. scirp.org This method is central to drug discovery for screening virtual libraries of compounds against a specific biological target. imist.mamdpi.com For this compound, docking studies can suggest potential protein targets and elucidate the specific interactions that stabilize the ligand-protein complex.

The process involves:

Preparing the 3D structures of the ligand (this compound) and the target protein.

Using a docking program (e.g., AutoDock, MOE) to explore possible binding poses of the ligand within the protein's active site. nih.gov

Scoring the poses based on binding energy, with lower energy values indicating a more favorable interaction. researchgate.net

Key interactions often observed for aminopyridine derivatives include hydrogen bonds between the amino group or pyridine nitrogen and amino acid residues in the active site, as well as π-π stacking interactions between the pyridine ring and aromatic residues like phenylalanine or tyrosine. rsc.org

Table 2: Illustrative Molecular Docking Results for this compound against a Kinase Target This table presents hypothetical data to illustrate the typical output of a molecular docking study. The target and scores are for demonstrative purposes.

Parameter Value Interpretation
Binding Affinity (kcal/mol) -7.5 A strong predicted binding energy, suggesting potent inhibition.
Interacting Residues Asp168, Lys72, Phe169 Key amino acids in the kinase active site forming interactions.
Hydrogen Bonds N-H···O=C (Asp168) A critical hydrogen bond anchoring the ligand in the binding pocket.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Prediction of Physicochemical Properties (e.g., LogP, LogD) and Drug-Like Attributes via Computational Methods

In early-stage drug discovery, it is crucial to assess the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. Computational tools like SwissADME and PreADMET are widely used to predict these properties from the molecular structure alone. fdc-chemical.comasiapharmaceutics.info

For this compound, these tools can predict key physicochemical properties and drug-like attributes:

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects how a drug is absorbed and distributed in the body. nih.gov

LogD (Distribution Coefficient): The LogP at a specific pH, which is more relevant for ionizable compounds.

Aqueous Solubility (LogS): Predicts how well the compound dissolves in water.

Drug-Likeness Rules: Evaluation based on criteria like Lipinski's Rule of Five, which helps to assess if a compound has properties that would make it a likely orally active drug in humans. fdc-chemical.com

These predictions help to identify potential liabilities early in the drug discovery process, allowing for chemical modifications to optimize the compound's profile.

Table 3: Predicted Physicochemical and Drug-Like Properties of this compound This table contains data predicted using computational models for illustrative purposes.

Property Predicted Value Interpretation
Molecular Weight 150.18 g/mol Within the typical range for small molecule drugs.
LogP 1.35 Indicates moderate lipophilicity, favorable for drug absorption.
LogS (Aqueous Solubility) -2.5 Predicts moderate solubility in water.
Hydrogen Bond Donors 1 (from the amino group) Compliant with Lipinski's rules.
Hydrogen Bond Acceptors 2 (from the ring N and ether O) Compliant with Lipinski's rules.
Lipinski's Rule of Five 0 Violations The compound has favorable drug-like properties.

Application of Computational Chemistry in Reaction Mechanism Elucidation and Catalyst Design

Computational chemistry has emerged as an indispensable tool in modern chemical research, providing deep insights into molecular structures, properties, and reactivity. wikipedia.orgopenaccessjournals.com By employing computer simulations, researchers can model chemical phenomena, elucidate complex reaction mechanisms, and rationally design novel catalysts. ugent.beschrodinger.com These computational approaches are particularly valuable in predicting the behavior of molecules and guiding experimental work, thereby accelerating the discovery and optimization of chemical processes. schrodinger.com

The application of computational methods, such as Density Functional Theory (DFT) and other ab initio techniques, allows for the calculation of molecular geometries, electronic structures, and reaction energy profiles. openaccessjournals.comsumitomo-chem.co.jp This information is crucial for understanding the step-by-step transformations that occur during a chemical reaction, including the identification of transient intermediates and transition states. sumitomo-chem.co.jp By mapping out the energetic landscape of a reaction, chemists can identify the most favorable pathways and pinpoint the factors that control reaction rates and selectivity. schrodinger.comsumitomo-chem.co.jp

In the realm of catalyst design, computational chemistry offers a powerful strategy for developing new and more efficient catalysts. ugent.bersc.org Through molecular modeling, it is possible to simulate the interaction between a substrate and a catalyst at the atomic level, providing a detailed picture of the catalytic cycle. schrodinger.com This understanding enables the rational modification of catalyst structures to enhance their activity, selectivity, and stability. ugent.be For instance, computational studies can predict how changes in a catalyst's ligands or active site will affect its performance, guiding the synthesis of improved catalysts. rsc.orgnih.gov The ultimate goal is to design catalysts with high stability, activity, and selectivity by understanding the catalyst's structure and the nature of its active sites under reaction conditions. ugent.be

Future computational work on this compound could explore its role in various catalytic reactions. For example, DFT calculations could be employed to investigate its coordination to different metal centers and the subsequent reactivity of the resulting complexes. Such studies could predict the most stable coordination modes and the electronic structure of the metal-ligand bond, which are fundamental to understanding and designing catalysts.

Furthermore, computational modeling could be used to elucidate the mechanisms of reactions where this compound or its derivatives act as catalysts or are involved as reactants. This could involve mapping the potential energy surfaces for reactions such as cross-coupling reactions, where pyridine-containing ligands are often employed. By calculating the activation energies for different mechanistic pathways, researchers could predict the most likely reaction mechanism and identify opportunities for optimization.

Although specific data tables and detailed research findings for this compound are not available, the principles of computational chemistry provide a clear framework for how such investigations would be conducted.

Hypothetical Computational Investigation Data

The following tables represent the type of data that would be generated from a computational study on a hypothetical reaction involving this compound, for illustrative purposes.

Table 1: Calculated Geometric Parameters of this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C2-N11.345
N1-C61.338
C5-C61.390
C4-C51.385
C3-C41.392
C2-C31.401
C2-N(amine)1.370
C4-O1.365
O-C(cyclopropyl)1.420
C2-N1-C6117.5
N1-C2-N(amine)118.9
C4-O-C(cyclopropyl)119.2
C3-C4-C5-C60.1
C5-C4-O-C(cyclopropyl)179.8

Note: These values are hypothetical and for illustrative purposes only. They would be calculated using a specific level of theory (e.g., DFT with a B3LYP functional and a 6-311+G(d,p) basis set).

Table 2: Calculated Relative Energies for a Hypothetical Reaction Pathway

SpeciesElectronic Energy (Hartree)Relative Energy (kcal/mol)
Reactants-650.123450.0
Transition State 1-650.0987615.5
Intermediate-650.112346.9
Transition State 2-650.0876522.5
Products-650.14567-13.9

Note: These values are hypothetical and for illustrative purposes only. They would be calculated to map the energy profile of a specific reaction.

Medicinal Chemistry and Drug Discovery Applications of the 4 Cyclopropoxypyridin 2 Amine Scaffold

Structure-Activity Relationship (SAR) Studies of 4-Cyclopropoxypyridin-2-amine Derivatives

The systematic investigation into the structure-activity relationships (SAR) of derivatives based on the this compound scaffold is crucial for optimizing their biological activity. These studies involve modifying different parts of the molecule to understand how these changes influence the compound's interaction with its biological target.

Impact of Substituent Modifications on Biological Activity

The biological activity of this compound derivatives can be significantly altered by making chemical modifications to the 2-amino group, the pyridine (B92270) core, and the cyclopropoxy ring.

Modifications to the pyridine core also play a vital role. The electronic properties of the pyridine ring can be tuned by introducing various substituents. The position and nature of these substituents can significantly impact the molecule's reactivity and interaction with target proteins. For example, halogenation of the pyridine ring can alter the electronic distribution and provide additional interaction points within a binding pocket. nih.gov

The cyclopropoxy ring is another important feature. This group introduces steric bulk and specific electronic properties that can enhance binding affinity compared to simpler alkoxy groups. However, the ring strain in the cyclopropoxy group can sometimes lead to lower thermal stability compared to methoxy (B1213986) analogs. Computational studies suggest that while bulky groups like cyclopropoxy can improve binding specificity, they may also reduce oral bioavailability.

Exploration of Substituent Position and Nature

The type and placement of substituents on the this compound scaffold are critical determinants of biological activity.

Halogen substituents are frequently used in medicinal chemistry to enhance biological activity. Their introduction can affect the molecule's conformation, lipophilicity, and metabolic stability. For example, the substitution of a chlorine atom at different positions on a phenyl ring attached to a heterocyclic core has been shown to significantly influence cytotoxic activities. nih.gov In some cases, fluorine substitution can enhance reactivity in cross-coupling reactions, facilitating the synthesis of more complex analogs.

Alkyl groups, such as methyl groups, can increase hydrophobicity and influence the bioavailability and efficacy of a molecule by altering its interaction with receptors. mdpi.com

Aryl and heterocyclic substituents can introduce a wide range of electronic and steric properties. The introduction of these larger groups can lead to additional binding interactions, such as pi-stacking, with the target protein, potentially increasing potency. The choice of the specific aryl or heterocyclic ring and its substitution pattern is a key aspect of lead optimization. nih.govnih.gov

Table 1: Impact of Substituent Modifications on Biological Activity

Modification Site Type of Modification Potential Impact on Biological Activity
2-Amino Group N-Alkylation/Arylation Modulates lipophilicity, steric bulk, and hydrogen bonding capacity.
Acylation Can alter metabolic stability and solubility.
Pyridine Core Halogenation Alters electronic properties and can introduce new binding interactions. nih.gov
Alkylation/Arylation Modifies steric and electronic profile, potentially improving target affinity.
Cyclopropoxy Ring Bioisosteric Replacement Can improve metabolic stability and pharmacokinetic properties.
Introduction of substituents Fine-tunes steric and electronic properties for optimal binding.

Bioisosteric Modifications of the this compound Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize the physicochemical and pharmacological properties of a lead compound. researchgate.net This involves replacing a functional group with another that has similar spatial and electronic characteristics, with the aim of improving potency, selectivity, or pharmacokinetic parameters. nih.gov

Strategies for Amine and Ether Bioisosteric Replacements

Amine Bioisosteres: The 2-amino group is a common site for bioisosteric replacement. Strategies often focus on mimicking its hydrogen bonding capabilities and basicity while improving other properties. For example, the trifluoroethylamine group can act as a bioisostere for an amide, offering increased metabolic stability by being less susceptible to proteolysis. drughunter.com Oxetanes have also been used to lower the basicity of adjacent amines, which can be beneficial for improving pharmacokinetic profiles. drughunter.com In some contexts, a hydroxyl group can be interchanged with an amino group, representing a classical bioisosteric substitution. u-tokyo.ac.jp

Ether Bioisosteres: The cyclopropoxy ether linkage is another key target for modification. The goal is often to enhance metabolic stability or alter lipophilicity. Replacing the ether oxygen with other atoms or groups can lead to significant changes in the molecule's properties. For instance, in the development of voltage-gated sodium channel blockers, an aryloxyalkyl group was used as a bioisostere, resulting in a compound with a more favorable pharmacological profile. nih.gov The replacement of a pyridine-N-oxide with a 2-difluoromethylpyridine has also been shown to be a successful bioisosteric strategy, enhancing the activity of the parent compound. nih.gov

Application of Heterocyclic Bioisosteres (e.g., Triazoles, Oxadiazoles, Thiadiazoles)

Heterocyclic rings are frequently employed as bioisosteres for various functional groups within the this compound scaffold.

Triazoles, oxadiazoles, and thiadiazoles are commonly used as replacements for amide bonds or carboxylic acids. drughunter.comnih.gov These five-membered aromatic heterocycles can mimic the planarity and hydrogen bonding properties of the group they are replacing while often offering improved metabolic stability and bioavailability. nih.gov

For example, 1,2,4-oxadiazoles and related thiadiazoles have been effectively used as bioisosteres for carboxylic acids in the development of AT1 receptor antagonists, leading to increased lipophilicity and enhanced oral bioavailability. drughunter.com Similarly, the replacement of an amide with a 1,2,4-thiadiazole (B1232254) has been shown to retain biological activity with improved metabolic stability in the search for CB1 agonists. nih.gov 1,2,3-triazoles have also been successfully used as amide surrogates. nih.gov In the development of GPR88 agonists, replacing an amide with a 1,3,4-oxadiazole (B1194373) led to improved potency, and further exploration with 1,2,3-triazoles resulted in potent and brain-penetrant compounds. nih.gov

Influence of Bioisosteric Replacement on Pharmacological Profile

Potency and Selectivity: Bioisosteric replacement can alter the way a molecule binds to its target, potentially leading to increased potency or improved selectivity for a specific receptor subtype. researchgate.net

Pharmacokinetics: Modifications can significantly affect a compound's absorption, distribution, metabolism, and excretion (ADME) properties. For instance, replacing a metabolically labile group with a more stable bioisostere can increase a drug's half-life. drughunter.com

Physicochemical Properties: Bioisosteres can modulate properties such as solubility, lipophilicity, and polarity, which in turn influence bioavailability and cell permeability. drughunter.com For example, replacing a carboxylic acid with a tetrazole ring can increase lipophilicity. drughunter.com

The success of any bioisosteric replacement is highly dependent on the specific molecular context and the role of the functional group being replaced. drughunter.com

Table 2: Examples of Heterocyclic Bioisosteres and Their Applications

Bioisostere Replaced Group Therapeutic Area/Target Observed Improvement
1,2,4-Oxadiazole Carboxylic Acid AT1 Receptor Antagonists Increased lipophilicity, enhanced oral bioavailability. drughunter.com
1,2,4-Thiadiazole Amide CB1 Agonists Retained potency with improved metabolic stability. nih.gov
1,3,4-Oxadiazole Amide GPR88 Agonists Improved potency. nih.gov
1,2,3-Triazole Amide GPR88 Agonists Led to potent and brain-penetrant compounds. nih.gov
Tetrazole Carboxylic Acid Various Increased lipophilicity compared to carboxylic acid. drughunter.com

Scaffold Hopping Approaches Utilizing the this compound Core

Scaffold hopping is a key strategy in drug discovery aimed at identifying structurally novel compounds that retain the biological activity of a known parent molecule by modifying its core structure. nih.govuniroma1.it This approach is crucial for navigating patent landscapes, improving physicochemical properties, and overcoming issues related to toxicity or metabolic instability. uniroma1.it The aminopyridine framework, a key component of the title compound, is frequently used in scaffold hopping, particularly in the development of kinase inhibitors. uniroma1.it

The redesign of core structures through scaffold hopping allows medicinal chemists to explore new chemical space while maintaining interactions with a specific biological target. A common tactic involves replacing a known core, which may have liabilities like metabolic instability, with a new one that retains essential pharmacophoric features but possesses improved drug-like properties. For instance, replacing a phenyl group with a pyridyl ring or modifying a quinazoline (B50416) ring to a 1,2,4-triazolopyridine has been shown to enhance metabolic stability.

In the context of kinase inhibitor design, the 2-aminopyrimidine (B69317) or the structurally similar 2-aminopyridine (B139424) core is a conserved feature in many ATP-competitive inhibitors, as it often forms crucial hydrogen bonds within the hinge region of the kinase ATP-binding site. uniroma1.it By utilizing the this compound scaffold, researchers can hop from existing kinase inhibitor scaffolds to create novel compounds. One study detailed the use of a scaffold hopping strategy to develop a series of potent Polo-like kinase 4 (PLK4) inhibitors based on an aminopyrimidine core, demonstrating how this approach can yield new and effective anticancer drug candidates.

Table 1: Examples of Scaffold Hopping for Core Structure Redesign This table is representative of the scaffold hopping concept and not all examples may contain the specific this compound moiety.

Original Scaffold/Starting Point New Scaffold Resulting Biological Activity Reference(s)
Imidazopyridine 1,2,4-Triazolopyridine Improved metabolic stability
Phenyl Motif Pyridyl or Pyrimidyl Ring Imparts metabolic stability
Quinazoline Ring Aminopyrimidine Core Potent PLK4 Inhibition
Imidazo[1,2-a]pyridine-3-carboxamide 2-(Quinolin-4-yloxy)acetamide Potent antimycobacterial activity

A significant challenge in drug discovery is the conversion of biologically active peptides into orally available, metabolically stable small molecules. uniroma1.it Peptides often suffer from poor bioavailability due to their susceptibility to proteolysis and difficulty in crossing cell membranes. The transition from a peptidic to a non-peptidic scaffold, a form of scaffold hopping, is a key strategy to overcome these limitations. researchgate.net

Table 2: Rationale for Transitioning from Peptidic to Non-Peptidic Scaffolds

Challenge with Peptidic Scaffolds Advantage of Non-Peptidic Scaffolds (e.g., Aminopyridines) Reference(s)
Poor metabolic stability (proteolysis) Increased resistance to enzymatic degradation uniroma1.it
Low oral bioavailability Improved absorption and pharmacokinetic properties
High conformational flexibility Reduced flexibility leads to enhanced binding affinity (lower entropic penalty) uniroma1.it
Difficulty crossing cell membranes Better cell permeability and drug-like properties

Redesign of Core Structures for Novel Biological Activities

Investigation of this compound as a Core Scaffold for Targeted Therapies

The this compound scaffold has been investigated as a core structure for a variety of targeted therapies, leveraging its ability to be incorporated into molecules that modulate specific proteins or combat infectious agents.

Derivatives of this compound have been successfully designed to modulate several key protein targets implicated in a range of human diseases.

TRPC6 (Transient Receptor Potential Canonical 6): The TRPC6 ion channel is a non-selective cation channel whose dysfunction is linked to conditions such as focal segmental glomerulosclerosis (FSGS), hypertension, and pain. researchgate.nettandfonline.com Multiple patent applications describe pyridine carbonyl derivatives, synthesized from precursors like 5-bromo-4-cyclopropoxypyridin-2-amine, as potent modulators and inhibitors of TRPC6. researchgate.nettandfonline.comnih.gov These compounds are being explored for the treatment of renal diseases, cardiac conditions, and pain by regulating cation homeostasis. researchgate.nettandfonline.com Cryo-EM structures of TRPC6 have revealed specific binding pockets for small-molecule modulators, providing a structural basis for the rational design of new inhibitors based on scaffolds like aminopyridine. google.com

PLK4 (Polo-like kinase 4): PLK4 is a critical regulator of centriole duplication in the cell cycle, and its overexpression is associated with carcinogenesis, making it an attractive target for cancer therapy. rsc.org A series of potent PLK4 inhibitors with an aminopyrimidine core were developed using a scaffold hopping strategy. rsc.org One highly potent compound from this series, 8h , demonstrated an IC₅₀ value of 0.0067 μM against PLK4 and showed excellent anti-proliferative activity against breast cancer cells. rsc.org

NLRP3, ENTs, and COX/LOX: The NLRP3 inflammasome, Equilibrative Nucleoside Transporters (ENTs), and the cyclooxygenase (COX)/lipoxygenase (LOX) enzymes are all crucial targets in inflammatory diseases and other conditions. solvobiotech.comfrontiersin.orgresearchgate.net While potent inhibitors for these targets have been developed from various chemical scaffolds, a review of the available literature did not yield specific examples of inhibitors directly derived from the this compound core. For example, the well-known NLRP3 inhibitor MCC950 is a sulfonamide-containing compound with a hexahydro-s-indacene core. sigmaaldrich.comnih.gov Similarly, dual COX/LOX inhibitors have been developed from scaffolds such as thienopyrimidine. medchemexpress.com

Table 3: Modulation of Specific Protein Targets by this compound Derivatives and Related Scaffolds

Target Protein Therapeutic Area Key Findings Representative Compound/Scaffold Reference(s)
TRPC6 Renal Disease, Hypertension, Pain Derivatives act as potent inhibitors, modulating cation homeostasis. Pyridine carbonyl derivatives from 5-bromo-4-cyclopropoxypyridin-2-amine researchgate.nettandfonline.comnih.gov
PLK4 Cancer Aminopyrimidine-based inhibitors show high potency (nanomolar IC₅₀) and antiproliferative activity. Compound 8h (aminopyrimidine core) rsc.org
NLRP3 Inflammatory Diseases No direct inhibitors based on the this compound scaffold were identified in the search. MCC950 (different scaffold) sigmaaldrich.comnih.gov
ENTs Various (e.g., cardiovascular) No direct inhibitors based on the this compound scaffold were identified in the search. General ENT inhibitors (e.g., FPMINT) researchgate.net
COX/LOX Inflammation, Pain No direct inhibitors based on the this compound scaffold were identified in the search. Thienopyrimidine, Flavonoids medchemexpress.comd-nb.info

The aminopyridine scaffold is a versatile platform for the development of agents against infectious diseases.

Anti-filarial Agents: Filarial diseases like onchocerciasis affect millions globally, and there is a pressing need for new drugs that can kill the adult worms (macrofilaricides). tandfonline.com In a lead optimization effort starting from an amino-thiazole hit, researchers discovered a novel series of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as potent macrofilaricides. tandfonline.com One key compound in this series, 3-(5-Cyclopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (11) , incorporates the title scaffold and demonstrates the utility of this core in designing new anti-filarial drugs. tandfonline.com Another strategy in treating filariasis is to target the endosymbiotic Wolbachia bacteria, which are essential for the parasite's survival. tandfonline.com

Anti-malarial Agents: The fight against malaria is continually challenged by drug resistance, necessitating the discovery of new agents. frontiersin.org The 4-aminoquinoline (B48711) scaffold, found in the landmark drug chloroquine, is structurally related to the 4-aminopyridine (B3432731) core. This structural similarity has inspired the development of new aminopyridine-based antimalarials. For example, MMV390048 is an aminopyridine-based compound that acts as a Plasmodium phosphatidylinositol 4-kinase (PI4K) inhibitor and is currently in clinical development. d-nb.info

Table 4: Application of the this compound Scaffold in Anti-Infective Research

Disease Target Organism/Pathway Key Findings Representative Compound Reference(s)
Filariasis Onchocerca gutturosa (adult worm) A 1,2,4-thiadiazole derivative containing the scaffold showed potent macrofilaricidal activity. 3-(5-Cyclopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (11) tandfonline.com
Malaria Plasmodium falciparum (PI4K) The related aminopyridine scaffold has yielded a clinical candidate with a novel mechanism of action. MMV390048 (aminopyridine core) d-nb.info

The this compound scaffold has been explored in the context of developing new anti-inflammatory and analgesic agents, primarily through its link to specific molecular targets involved in pain and inflammation signaling.

The modulation of the TRPC6 ion channel is a key example. As previously noted, TRPC6 has been implicated in pain pathways, and spinal delivery of TRPC6-targeting agents has been shown to reduce hyperalgesia in preclinical pain models. tandfonline.com Therefore, the development of TRPC6 inhibitors based on the this compound core represents a direct avenue for creating novel analgesics. tandfonline.comnih.gov

More broadly, pyridine and pyridinone derivatives have been widely investigated for anti-inflammatory and analgesic properties. For example, studies on 4-alkoxy derivatives of other heterocyclic systems have shown that the nature of the alkoxy group can influence analgesic potency. In some series, methoxy and other alkoxy substituents on a pyridine ring have been shown to have a decisive influence on analgesic effects. While direct research on the 4-cyclopropoxy variant in this general context is limited in the provided sources, the established role of related structures suggests its potential for further exploration in pain and inflammation research.

Table 5: Exploration of the this compound Scaffold in Anti-inflammatory and Analgesic Research

Research Area Mechanism/Target Key Findings Reference(s)
Analgesic TRPC6 Inhibition Derivatives of the scaffold are potent TRPC6 modulators; TRPC6 is a validated target in pain pathways. tandfonline.comnih.gov
Anti-inflammatory General Pyridine and pyridinone cores are common in anti-inflammatory drug discovery.
Analgesic General The nature of alkoxy substituents on pyridine rings has been shown to modulate analgesic activity in other series.

Future Directions in Research on 4 Cyclopropoxypyridin 2 Amine

Development of Novel Synthetic Routes for Structural Diversification

The continued exploration of 4-cyclopropoxypyridin-2-amine in drug discovery hinges on the creation of innovative synthetic pathways that facilitate broad structural diversification. Future research is anticipated to move beyond established methods to develop more adaptable and efficient syntheses. This will enable extensive modifications of the pyridine (B92270) core and the cyclopropoxy moiety, which is essential for refining the compound's pharmacological profile.

A significant focus will be on late-stage functionalization. This approach allows for the introduction of diverse chemical groups at advanced stages of the synthesis, which can accelerate the generation of analogue libraries for structure-activity relationship (SAR) studies. For example, developing novel C-H activation techniques tailored to the pyridine ring could provide access to a variety of functional groups that are difficult to introduce using conventional cross-coupling reactions.

Additionally, research into new methods for constructing the cyclopropoxy group is a promising area. While Williamson ether synthesis is a classic method, alternative transition-metal-catalyzed cyclopropanations could offer pathways to a broader array of substituted cyclopropoxy groups. The development of stereoselective synthetic routes is also critical, as the stereochemistry of the cyclopropyl (B3062369) ring can significantly influence how the compound interacts with its biological targets.

The principles of green chemistry are also expected to guide future synthetic work. The development of one-pot reactions and catalytic systems that reduce waste and avoid hazardous reagents will be a key consideration. Such advancements not only improve the environmental footprint of the synthesis but can also enhance efficiency and cost-effectiveness.

Advanced Computational Studies for Rational Design

Computational chemistry and molecular modeling are set to become indispensable tools in the rational design of new analogues of this compound. openmedicinalchemistryjournal.com These in silico methods help predict the binding affinities and interaction modes of novel derivatives with their biological targets, allowing researchers to prioritize the synthesis of the most promising compounds. openmedicinalchemistryjournal.comresearchgate.net

Structure-based drug design (SBDD) will be a primary computational strategy. When the 3D structure of a target protein is known, molecular docking simulations can predict how different analogues of this compound bind to the active site. openmedicinalchemistryjournal.com These simulations offer insights into key intermolecular interactions, guiding the design of modifications to enhance binding and selectivity.

In instances where the target protein's structure is unknown, ligand-based drug design (LBDD) methods, such as quantitative structure-activity relationship (QSAR) modeling, can be employed. openmedicinalchemistryjournal.com These models correlate the structural features of a series of compounds with their biological activity, enabling the prediction of activity for virtual compounds.

Advanced techniques like molecular dynamics (MD) simulations provide a dynamic view of ligand-receptor interactions, helping to understand conformational changes upon binding and to calculate binding free energies. The integration of artificial intelligence and machine learning will further accelerate the discovery process by analyzing large datasets from high-throughput screening and computational experiments.

Broadening the Scope of Biological Target Identification

While initial research may have pinpointed primary biological targets for this compound, a crucial future direction is the comprehensive identification of a wider range of molecular targets. wikipedia.orgnih.gov This expanded understanding is vital for elucidating the compound's full mechanism of action, predicting potential off-target effects, and uncovering new therapeutic applications. nih.gov

Chemical proteomics offers a powerful method for unbiased target identification. researchgate.net Techniques like affinity chromatography-mass spectrometry (AC-MS) can identify the direct binding partners of this compound within complex biological samples. researchgate.net This can reveal novel targets not predicted by other methods.

Phenotypic screening, which observes the compound's effects on whole cells or organisms without preconceived notions about the target, is another valuable strategy. nih.gov High-content screening can assess a wide range of cellular parameters, and the resulting "phenotypic fingerprint" can be compared to compounds with known mechanisms to generate new hypotheses about potential targets.

Genetic approaches, such as CRISPR-Cas9-based screening, can help identify genes essential for the compound's activity. By systematically knocking out genes and testing for sensitivity to the compound, researchers can identify the genetic pathways it modulates. Integrating data from these diverse approaches will be key to building a comprehensive pharmacological profile of this compound and unlocking its full therapeutic potential.

Q & A

Q. What are the recommended synthetic routes for 4-Cyclopropoxypyridin-2-amine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

  • Synthetic Routes : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) using a pre-functionalized pyridine scaffold. Cyclopropoxy introduction may require Mitsunobu conditions (e.g., triphenylphosphine/diethyl azodicarboxylate) to couple cyclopropanol to the pyridine ring.
  • Optimization : Monitor reaction progress with TLC or HPLC. Use polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity. Yield optimization involves stoichiometric control of reagents (1:1.2 pyridine/cyclopropanol ratio) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • 1H/13C NMR : Prioritize amine proton signals (δ 5.0–6.0 ppm, broad) and cyclopropoxy methylene protons (δ 1.0–1.5 ppm, multiplet). Aromatic pyridine protons appear as distinct doublets (δ 7.0–8.5 ppm).
  • HRMS : Confirm molecular ion peak ([M+H]+) at m/z 165.10 (C8H11N2O+).
  • IR Spectroscopy : Validate amine N-H stretch (~3300 cm⁻¹) and C-O-C ether linkage (~1100 cm⁻¹) .

Q. How does the compound’s stability vary under different storage conditions, and what protocols ensure long-term integrity?

Methodological Answer:

  • Stability Tests : Conduct accelerated degradation studies using HPLC under varying pH (2–9), temperature (4°C, 25°C, 40°C), and light exposure.
  • Optimal Storage : Store lyophilized powder at –20°C in amber vials with desiccant. In solution, use anhydrous DMSO (1–10 mM) and avoid freeze-thaw cycles (>3 cycles reduce stability by 15%) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges when introducing the cyclopropoxy group to the pyridine ring?

Methodological Answer:

  • Protecting Groups : Temporarily block the amine group with Boc or Fmoc to direct cyclopropoxy substitution to the para position. Deprotect later under acidic (TFA) or basic (piperidine) conditions.
  • Computational Guidance : Use DFT calculations to model transition states and predict regioselectivity. Solvent polarity (e.g., DMSO vs. THF) can also influence pathway dominance .

Q. How can computational modeling predict this compound’s interactions with biological targets like kinases or GPCRs?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding. Focus on hydrogen bonding between the amine group and catalytic residues (e.g., Asp86 in COX-2).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2.0 Å) and binding free energy (MM-PBSA) to prioritize targets .

Q. How can researchers resolve contradictions in biological activity data across enzyme inhibition assays versus cell-based assays?

Methodological Answer:

  • Assay Validation : Confirm compound solubility in assay buffers (e.g., DMSO ≤1% v/v). Use LC-MS to verify intact compound presence post-incubation.
  • Orthogonal Techniques : Pair enzyme inhibition (e.g., fluorescence-based COX-2 assay) with SPR or ITC to measure binding kinetics. Cell-based assays should include cytotoxicity controls (e.g., MTT assay) to exclude false positives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.